1-Methyl-5-oxopyrrolidine-2-carbaldehyde
CAS No.: 1824352-55-7
Cat. No.: VC8461225
Molecular Formula: C6H9NO2
Molecular Weight: 127.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1824352-55-7 |
---|---|
Molecular Formula | C6H9NO2 |
Molecular Weight | 127.14 g/mol |
IUPAC Name | 1-methyl-5-oxopyrrolidine-2-carbaldehyde |
Standard InChI | InChI=1S/C6H9NO2/c1-7-5(4-8)2-3-6(7)9/h4-5H,2-3H2,1H3 |
Standard InChI Key | OTKGOSOTGGCFER-UHFFFAOYSA-N |
SMILES | CN1C(CCC1=O)C=O |
Canonical SMILES | CN1C(CCC1=O)C=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a five-membered pyrrolidine ring (a saturated nitrogen-containing heterocycle) with three distinct substituents:
-
A methyl group at the N1 position,
-
A ketone group at the C5 position,
-
An aldehyde group at the C2 position.
The IUPAC name, 1-methyl-5-oxopyrrolidine-2-carbaldehyde, reflects this substitution pattern. Its canonical SMILES representation, , and InChIKey, , provide unambiguous identifiers for computational and experimental studies .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular formula | PubChem | |
Molecular weight | 127.14 g/mol | PubChem |
CAS number | 1824352-55-7 | PubChem |
SMILES | CN1C(CCC1=O)C=O | PubChem |
InChIKey | OTKGOSOTGGCFER-UHFFFAOYSA-N | PubChem |
Synthesis and Production Methods
Industrial Manufacturing
Large-scale production likely employs continuous flow reactors to enhance yield and safety. Key considerations include:
-
Catalyst selection: Heterogeneous catalysts (e.g., Pd/C) for hydrogenation steps.
-
Waste minimization: Recycling solvents like ethanol or tetrahydrofuran.
Chemical Reactivity and Derivative Formation
Oxidation and Reduction
-
Oxidation: The aldehyde group oxidizes to a carboxylic acid, yielding 1-methyl-5-oxopyrrolidine-2-carboxylic acid (CAS 952345-00-5) . Common oxidants include KMnO₄ (acidic conditions) or Ag₂O.
-
Reduction: Sodium borohydride () reduces the aldehyde to a primary alcohol, forming 1-methyl-5-hydroxypyrrolidine-2-carbaldehyde.
Nucleophilic Additions
The aldehyde participates in:
-
Grignard reactions: Formation of secondary alcohols.
-
Schiff base synthesis: Condensation with amines to generate imines, precursors for heterocyclic compounds .
Table 2: Representative Reactions and Products
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for:
-
Peptidomimetics: Aldehyde groups facilitate incorporation into macrocyclic structures.
Material Science
Functionalized pyrrolidines contribute to:
-
Ionic liquids: For green chemistry applications.
-
Polymer modifiers: Enhancing thermal stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume